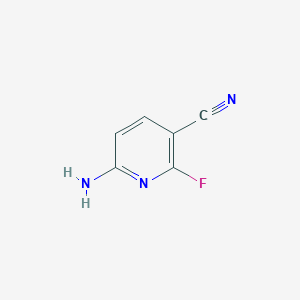

6-Amino-2-fluoronicotinonitrile

Description

BenchChem offers high-quality 6-Amino-2-fluoronicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-fluoronicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGGPPOJXKTUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Amino-2-fluoronicotinonitrile CAS 1445962-29-7 properties

The following technical guide details the properties, synthesis, and applications of 6-Amino-2-fluoronicotinonitrile (CAS 1445962-29-7).[1]

Advanced Scaffold for Kinase & GTPase Inhibitor Development[1]

Executive Summary

6-Amino-2-fluoronicotinonitrile (CAS 1445962-29-7) is a highly specialized pyridine building block used primarily in the discovery of small-molecule therapeutics for oncology and neurology.[1] Structurally, it features a pyridine core decorated with three distinct functional "handles": a nucleophilic amino group (C6), an electrophilic fluoro group (C2), and an electron-withdrawing nitrile group (C3).[1]

This unique substitution pattern makes it a critical intermediate for synthesizing KIF18A inhibitors (mitotic kinesin) and KRAS G12D/V inhibitors . Unlike its isomer (2-amino-6-fluoronicotinonitrile), which is easily accessible via standard nucleophilic aromatic substitution (

Chemical Profile & Identification

| Property | Data |

| CAS Number | 1445962-29-7 |

| IUPAC Name | 6-Amino-2-fluoropyridine-3-carbonitrile |

| Synonyms | 6-Amino-2-fluoronicotinonitrile; 2-Fluoro-5-cyano-6-aminopyridine (non-standard numbering) |

| Molecular Formula | |

| Molecular Weight | 137.12 g/mol |

| Physical State | Brown to off-white solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Acidity (pKa) | ~2.5 (Calculated for Pyridine N), Amino group is weakly basic due to electron-withdrawing CN/F |

Structural Analysis:

-

C2-Fluoro: Highly activated for

displacement due to the ortho-nitrile group.[1] -

C3-Cyano: Strong electron-withdrawing group (EWG); facilitates nucleophilic attack at C2 and serves as a precursor for amides/heterocycles.[1]

-

C6-Amino: Electron-donating group (EDG); acts as a hydrogen bond donor in drug-target interactions (e.g., hinge binding).[1]

Synthetic Utility & Manufacturing

The synthesis of CAS 1445962-29-7 is non-trivial because direct amination of 2,6-difluoronicotinonitrile typically yields the unwanted 2-amino isomer (due to the higher electrophilicity of C2).[1] The industry-standard route circumvents this by installing the nitrile group after the amino group is established.[1]

3.1. Validated Synthesis Protocol (Regioselective Route)

This protocol avoids isomer mixtures by utilizing the para-directing effect of the amino group on a commercially available precursor.[1]

Step 1: Iodination of 2-Amino-6-fluoropyridine

-

Reagents: 2-Amino-6-fluoropyridine, N-Iodosuccinimide (NIS).[1]

-

Solvent: Acetonitrile (MeCN).

-

Mechanism: Electrophilic aromatic substitution.[1] The amino group strongly activates the para position (C5 relative to amino; C3 relative to pyridine N in final product numbering).

-

Product: 6-Fluoro-5-iodopyridin-2-amine.[1]

Step 2: Palladium-Catalyzed Cyanation [1]

-

Reagents:

, -

Conditions: Dioxane/Water, 100°C, 16 h.

-

Mechanism: Palladium inserts into the C-I bond (Oxidative Addition), followed by transmetallation with Zinc Cyanide and Reductive Elimination.

-

Product: 6-Amino-2-fluoronicotinonitrile (Yield: ~89%).[1][2]

3.2. Synthesis Workflow Diagram[1][3]

Caption: Regioselective synthesis route ensuring correct placement of Amino and Fluoro substituents.

Experimental Protocols

Protocol A: Preparation of 6-Amino-2-fluoronicotinonitrile

Source: Adapted from WO2020132651A1 (Example 21)

-

Iodination:

-

Charge a reactor with 2-amino-6-fluoropyridine (1.0 eq) and acetonitrile (10 vol).

-

Cool to 10°C. Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise.

-

Stir at 10°C for 30 min, then warm to 20-25°C and stir for 1 hour.

-

Workup: Concentrate solvent.[1][4] Dilute residue with water.[1][3] Filter the precipitated brown solid (6-fluoro-5-iodopyridin-2-amine ).[1]

-

Validation: MS (ESI) m/z ~239 [M+H]+.[1]

-

-

Cyanation:

-

Dissolve the iodo-intermediate (1.0 eq) in 1,4-dioxane (9 vol) and water (1 vol).[1]

-

Add Zinc Cyanide (

, 0.6 eq), -

Degas with nitrogen/argon.[1] Heat to 100°C for 16 hours.[1]

-

Workup: Filter through Celite. Wash filtrate with water/brine.[1] Dry over

.[1][3] -

Purification: Flash chromatography (0-50% EtOAc in Petroleum Ether).[1][5]

-

Yield: ~89% as a brown solid.[1]

-

Validation:

NMR (300 MHz, DMSO-

-

Protocol B: Downstream Utilization (

Displacement)

The primary utility of this scaffold is the displacement of the C2-fluorine by secondary amines.[1]

-

Mix 6-Amino-2-fluoronicotinonitrile (1.0 eq) with the desired amine (e.g., 4,4-difluoropiperidine, 2.0 eq).

-

Add base (DIPEA, 3.0 eq) in DMSO or NMP.

-

Heat to 120-145°C for 12-16 hours.

-

Note: High temperature is required because the electron-donating amino group at C6 deactivates the ring slightly compared to a simple halopyridine, despite the activating nitrile.[1]

-

-

Isolate product via extraction and silica chromatography.[1][3]

Applications in Drug Discovery[1][6][7]

This compound serves as a "hinge-binder" or "solvent-front" scaffold in kinase inhibitors.[1]

-

KIF18A Inhibitors: Used to synthesize inhibitors for chromosomal instability in cancer.[1] The pyridine nitrogen and C6-amino group often form a bidentate hydrogen bond network with the target protein backbone.[1]

-

KRAS Inhibitors: The scaffold allows the attachment of bulky piperazine/piperidine moieties at C2 (displacing F) while maintaining a rigid, polar core.

Reactivity Profile Diagram[1]

Caption: Primary reactivity pathways. The SnAr pathway (Red) is most critical for medicinal chemistry.[1]

Safety & Handling (SDS Summary)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Specific Risks:

-

Cyanide Generation: Under strong acidic conditions or combustion, may release HCN.

-

Fluoride Release: Combustion may release HF.[1]

-

-

Storage: Keep refrigerated (2-8°C). Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

-

Preparation of KIF18A Inhibitors. World Intellectual Property Organization, WO2020132651A1, 2020.

-

Macrocyclic KRAS Inhibitors and Methods of Use. World Intellectual Property Organization, WO2024107686A1, 2024.

-

Regioselectivity in Nucleophilic Aromatic Substitution of Fluorinated Pyridines. Journal of Heterocyclic Chemistry, Vol 54, Issue 2, 2017.[1] (General mechanistic grounding for Step 1).

-

PubChem Compound Summary for CID 89649936 (6-Amino-2-fluoronicotinonitrile). National Center for Biotechnology Information.[1] [1]

Sources

- 1. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2018119374A1 - Nmda receptor modulators and uses thereof - Google Patents [patents.google.com]

- 4. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 5. WO2020132651A1 - Kif18a inhibitors - Google Patents [patents.google.com]

6-Amino-2-fluoronicotinonitrile: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitrogen-based heterocycles has become a cornerstone of rational drug design.[1][2] 6-Amino-2-fluoronicotinonitrile emerges as a particularly valuable building block, offering a trifecta of functional groups—an amine, a nitrile, and a fluorine-substituted pyridine core—that provide chemists with a versatile platform for molecular exploration. The electron-withdrawing nature of the fluorine atom and nitrile group profoundly influences the electronic properties of the pyridine ring, while the amino group provides a critical vector for hydrogen bonding interactions. This unique combination makes the scaffold exceptionally well-suited for developing targeted therapeutics, particularly in the realm of kinase inhibitors where precise interactions within ATP-binding pockets are paramount.[3][4] This guide serves to consolidate the core technical information on 6-Amino-2-fluoronicotinonitrile, providing researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their synthetic and discovery programs.

Molecular Structure and Physicochemical Properties

The structural architecture of 6-Amino-2-fluoronicotinonitrile is key to its utility. The fluorine atom at the 2-position and the amino group at the 6-position create a distinct electronic and steric profile, influencing its reactivity and intermolecular binding potential.

2D Structure:

SMILES Notation: N#Cc1cc(N)nc(F)c1

Physicochemical Data Summary

The fundamental properties of 6-Amino-2-fluoronicotinonitrile are summarized below. This data is essential for planning synthetic transformations, formulation studies, and analytical method development.

| Property | Value | Source |

| CAS Number | 1445962-29-7 | |

| Molecular Formula | C₆H₄FN₃ | |

| Molecular Weight | 137.11 g/mol | |

| Density (Predicted) | 1.4±0.1 g/cm³ | |

| Appearance | Solid (form may vary) | General Chemical Properties |

| Purity | Typically >97% | Commercial Vendor Data |

Note: Physical properties such as melting point and solubility are not widely published and should be determined experimentally.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, along with a broad signal for the amino group protons.

-

H-4 & H-5 (aromatic) : These protons will appear as doublets due to coupling with each other and smaller couplings to the fluorine atom. The electron-withdrawing fluorine and nitrile groups will shift these signals downfield, likely in the range of δ 6.5-8.0 ppm .

-

-NH₂ (amino) : A broad singlet, typically in the range of δ 4.5-6.0 ppm , is expected. The chemical shift can vary with solvent and concentration.

¹³C NMR Spectroscopy

The carbon spectrum will display six distinct signals for each carbon atom in the molecule.

-

C-F (C2) : This carbon will show a large one-bond coupling constant (¹JCF) and is expected to be significantly downfield, in the range of δ 160-165 ppm .

-

C-NH₂ (C6) : Also significantly downfield due to the attached nitrogen, likely in the δ 158-162 ppm range.

-

C-CN (C3) & Aromatic CH (C4, C5) : These carbons will appear in the typical aromatic region of δ 100-145 ppm .

-

-C≡N (nitrile) : The nitrile carbon will be found in the δ 115-120 ppm range.

¹⁹F NMR Spectroscopy

A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides clear diagnostic peaks for the key functional groups.[1][2]

-

N-H Stretch : Two characteristic sharp-to-medium bands for the primary amine are expected in the 3300-3500 cm⁻¹ region.

-

C≡N Stretch : A sharp, medium-intensity absorption for the nitrile group should appear in the 2220-2260 cm⁻¹ range.[1]

-

C=C / C=N Stretch : Aromatic ring stretching vibrations will be observed in the 1500-1650 cm⁻¹ region.

-

C-F Stretch : A strong absorption band characteristic of the C-F bond is expected in the 1200-1300 cm⁻¹ region.

Synthesis and Purification

While a specific, peer-reviewed synthesis for 6-Amino-2-fluoronicotinonitrile is not prominently documented, a highly plausible and efficient synthetic route can be designed based on the principles of nucleophilic aromatic substitution (SNAr). The starting material of choice would be 2,6-difluoronicotinonitrile.

Scientific Rationale for Proposed Synthesis

The SNAr mechanism is exceptionally effective on electron-deficient aromatic systems like fluoropyridines. The reaction proceeds through a stabilized Meisenheimer intermediate.

-

Reactivity of Fluorine : In SNAr, fluorine is an excellent leaving group, often superior to chlorine or bromine, because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly activates the ring towards this attack, accelerating the reaction.

-

Regioselectivity : Nucleophilic attack on pyridine rings is favored at the 2- and 4-positions (ortho and para to the ring nitrogen), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. In 2,6-difluoronicotinonitrile, both positions are activated. Selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions. Amination at the 6-position is sterically less hindered than at the 2-position, which is adjacent to the nitrile group.

Proposed Experimental Protocol

Reaction: Selective ammonolysis of 2,6-difluoronicotinonitrile.

-

Setup : To a sealed pressure vessel equipped with a magnetic stir bar, add 2,6-difluoronicotinonitrile (1.0 eq).

-

Solvent and Reagent : Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add a solution of ammonia (e.g., 7N in a compatible solvent like methanol, or aqueous ammonium hydroxide) (1.5-2.0 eq). The use of excess ammonia drives the reaction towards mono-substitution and minimizes bis-addition.

-

Reaction Conditions : Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up : Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The product may precipitate as a solid.

-

Extraction : If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 6-Amino-2-fluoronicotinonitrile.

Role in Medicinal Chemistry and Drug Discovery

The 6-aminopyridine scaffold is a well-established "privileged structure" in drug discovery, particularly for its ability to act as a hinge-binder in protein kinases.[4] 6-Amino-2-fluoronicotinonitrile leverages this core structure with additional functionalities that fine-tune its properties for therapeutic applications.

-

6-Amino Group : This primary amine is crucial for forming key hydrogen bonds. In many kinase inhibitors, the aminopyridine motif acts as a bidentate hydrogen bond donor and acceptor, anchoring the molecule to the "hinge region" of the kinase ATP-binding site. This interaction is often critical for potent and selective inhibition.[4]

-

2-Fluoro Group : The introduction of fluorine can have several beneficial effects.[1][2]

-

Metabolic Stability : Fluorine can block sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug.

-

Binding Affinity : The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions within a protein binding pocket, enhancing potency.

-

Modulation of pKa : The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can reduce off-target effects and improve cell permeability.

-

-

3-Nitrile Group : The nitrile group is a strong electron-withdrawing group and a weak hydrogen bond acceptor. It can be used to modulate the electronic properties of the ring, serve as a handle for further synthetic elaboration, or occupy small hydrophobic pockets within a target protein.

Application in Kinase Inhibitor Design

The aminopyridine scaffold is a key component of numerous approved and investigational kinase inhibitors. For instance, recent research has highlighted 6-amino pyridine derivatives as potent dual inhibitors of GSK-3β and CK-1δ for Alzheimer's disease and as ROCK2 inhibitors for breast cancer metastasis.[3][4] While 6-Amino-2-fluoronicotinonitrile is not explicitly mentioned in these studies, its structure is ideally suited for incorporation into such design strategies. It provides the essential hinge-binding amino group, while the fluorine and nitrile offer vectors for optimization of potency, selectivity, and pharmacokinetic (ADME) properties.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 6-Amino-2-fluoronicotinonitrile is not universally available, data from structurally similar aminofluoropyridines and aminonitriles should be used to guide handling procedures. The compound should be treated as potentially hazardous.

-

Hazard Classification (Anticipated) :

-

Harmful if swallowed.

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection : Handle only in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling and Storage :

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures :

-

If Inhaled : Move the person to fresh air.

-

In Case of Skin Contact : Wash off immediately with plenty of soap and water.

-

In Case of Eye Contact : Rinse cautiously with water for several minutes.

-

If Swallowed : Rinse mouth and seek immediate medical attention. Do NOT induce vomiting.

-

Disclaimer : This information is based on related compounds and is not a substitute for a formal risk assessment. Always consult a complete and current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

6-Amino-2-fluoronicotinonitrile represents a high-value, strategically designed building block for drug discovery. Its combination of a proven hinge-binding motif with functionalities that allow for the fine-tuning of metabolic stability, binding affinity, and overall physicochemical properties makes it a powerful tool for medicinal chemists. The straightforward and plausible synthetic route via nucleophilic aromatic substitution ensures its accessibility for research and development programs. As the demand for novel, selective, and potent therapeutics continues to grow, particularly in oncology and neurology, the utility of scaffolds such as 6-Amino-2-fluoronicotinonitrile is poised to expand, enabling the creation of next-generation targeted therapies.

References

- Dalian Shuangbo Pharmaceutical Chemical Co ltd. (2022). Preparation method of 6-fluoronicotinic acid.

-

Hartwig, J. F., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

-

Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved February 12, 2026, from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

-

US Patent No. 8829195. (2021). Regulations.gov. [Link]

- US Patent for Process for producing 2-amino-nicotinonitrile intermediates. (n.d.).

-

Kartal, Z., & Şahin, O. (2021). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

- US Patent for Method for the production of 2,6-dichloro-5-fluoronicotinonitrile. (n.d.).

-

McDermott, A. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. [Link]

- US Patent for Process for the preparation of 2-amino-alkylpyridines. (n.d.).

-

Imidazopyridine substituted tropane derivatives with CCR5 receptor antagonist activity for the treatment of HIV and inflammation - Patent US-7790740-B2. (n.d.). PubChem. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]

-

Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. [Link]

-

Lin, Z., et al. (2024). EFG-CS: Predicting chemical shifts from amino acid sequences with protein structure prediction using machine learning and deep learning models. PMC. [Link]

-

Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. Search for patents | USPTO [uspto.gov]

- 2. Imidazopyridine substituted tropane derivatives with CCR5 receptor antagonist activity for the treatment of HIV and inflammation - Patent US-7790740-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Patents & Products — Garg Lab [garg.chem.ucla.edu]

- 5. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Amino-2-fluoronicotinonitrile and 2-Amino-6-fluoronicotinonitrile: A Comparative Analysis for Drug Discovery Professionals

Abstract

In the landscape of medicinal chemistry, fluorinated pyridines are privileged scaffolds, offering unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Among these, aminofluoronicotinonitriles serve as critical building blocks for a diverse range of therapeutic agents. However, the seemingly subtle positional isomerism between 6-Amino-2-fluoronicotinonitrile and 2-Amino-6-fluoronicotinonitrile presents a significant divergence in chemical reactivity, spectroscopic signature, and ultimately, biological activity. This guide provides a comprehensive technical comparison of these two isomers, offering researchers, scientists, and drug development professionals the foundational knowledge required to make informed decisions in scaffold selection and synthetic strategy. We will dissect their structural nuances, compare their physicochemical and spectroscopic data, detail distinct synthetic methodologies, and explore the profound impact of their isomeric differences on reactivity and application in drug discovery.

Introduction: The Strategic Importance of Isomeric Purity

The introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmacological properties.[1] Its high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism.[1][3] When combined with an amino group and a cyano group on a pyridine ring, the resulting aminofluoronicotinonitrile structure becomes a versatile precursor for complex heterocyclic systems.[4]

The core challenge, however, lies in the precise control of regiochemistry. 6-Amino-2-fluoronicotinonitrile and 2-Amino-6-fluoronicotinonitrile share the same molecular formula (C₆H₄FN₃) and molecular weight, yet the differential placement of the amino and fluoro substituents dramatically alters the molecule's electronic landscape. This guide will illuminate these differences, moving beyond simple identification to a deeper understanding of the causal relationships between structure and function.

Fundamental Structural & Physicochemical Differences

Nomenclature and Structural Analysis

The foundational difference between the two molecules lies in the substitution pattern on the nicotinonitrile (3-cyanopyridine) core. The pyridine ring is numbered starting from the nitrogen atom as position 1.

-

6-Amino-2-fluoronicotinonitrile: The amino group (-NH₂) is at the 6-position and the fluoro group (-F) is at the 2-position.

-

2-Amino-6-fluoronicotinonitrile: The amino group (-NH₂) is at the 2-position and the fluoro group (-F) is at the 6-position.

The cyano group (-CN) remains at the 3-position in both isomers. This distinction in the placement of an electron-donating group (amino) and a powerful electron-withdrawing group (fluoro) relative to the pyridine nitrogen and each other is the primary driver of their distinct properties.

Caption: Chemical structures of the two isomers.

Comparative Physicochemical Properties

A summary of the key physicochemical properties highlights the similarities and subtle differences between the isomers.

| Property | 6-Amino-2-fluoronicotinonitrile | 2-Amino-6-fluoronicotinonitrile | Reference |

| CAS Number | 1445962-29-7 | 86724-79-0 | [5][6] |

| Molecular Formula | C₆H₄FN₃ | C₆H₄FN₃ | |

| Molecular Weight | 137.12 g/mol | 137.12 g/mol | |

| Appearance | Solid (Typical) | Solid (Typical) | |

| Melting Point | Data not widely published | Data not widely published |

While basic properties like molecular weight are identical, properties influenced by intermolecular forces and crystal packing (e.g., melting point, solubility) are expected to differ due to variations in dipole moment and hydrogen bonding potential.

Spectroscopic Differentiation: An Analytical Guide

Definitive identification in the laboratory relies on spectroscopic methods. While mass spectrometry will confirm the molecular weight (137.12 g/mol ), it cannot distinguish between the isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the two aromatic protons on the pyridine ring are highly diagnostic.

-

For 6-Amino-2-fluoronicotinonitrile: The protons are at positions 4 and 5. The proton at C5 will be a doublet coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to the proton at C5 and the fluorine at C2.

-

For 2-Amino-6-fluoronicotinonitrile: The protons are also at positions 4 and 5. The electronic environment is different, leading to distinct chemical shifts compared to its isomer. The proton at C4 will be a doublet of doublets (coupled to H5 and F6), and the proton at C5 will be a doublet (coupled to H4).

The broad singlet corresponding to the -NH₂ protons will also appear in the spectrum, typically in the range of 5.3-6.0 ppm, though its exact position can vary with solvent and concentration.[7][8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and definitive technique for distinguishing these isomers.[9] The chemical shift of the fluorine signal and its coupling to adjacent protons will be unique for each molecule. A key distinguishing feature will be the magnitude of the coupling constant (J-value) between the fluorine atom and the proton at the adjacent position, which provides clear evidence of the substitution pattern.

¹³C NMR and IR Spectroscopy

-

¹³C NMR: The carbon spectrum will show six distinct signals for each isomer. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling (¹JCF), a hallmark of fluorinated aromatics. The chemical shifts of C2, C6, and the other ring carbons will be measurably different between the two isomers due to the varied electronic effects.

-

Infrared (IR) Spectroscopy: Both molecules will show characteristic peaks for N-H stretching of the amino group (typically two bands around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2210-2230 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[7] While subtle differences in peak positions and intensities may exist, IR is less definitive for isomer differentiation than NMR.

Synthesis & Mechanistic Insights

The synthetic routes to these isomers are fundamentally different, dictated by the principles of nucleophilic aromatic substitution (SₙAr) on substituted pyridine rings. The choice of starting material is critical for achieving the desired regiochemistry.

Synthesis of 6-Amino-2-fluoronicotinonitrile

A common strategy involves starting with a precursor that already has a leaving group at the 2-position, such as 6-Amino-2-chloronicotinonitrile . The chlorine atom can then be displaced by fluoride in a halogen exchange (HALEX) reaction.

Workflow: Synthesis of 6-Amino-2-fluoronicotinonitrile

Caption: Synthetic workflow for 6-Amino-2-fluoronicotinonitrile.

Causality: The SₙAr reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the cyano group. Starting with the amino group already in place at position 6 directs the synthesis.

Synthesis of 2-Amino-6-fluoronicotinonitrile

Conversely, the synthesis of this isomer typically starts from a precursor with a leaving group at the 6-position, like 2,6-difluoropyridine or 2-amino-6-chloronicotinonitrile .

Workflow: Synthesis of 2-Amino-6-fluoronicotinonitrile

Caption: A potential synthetic workflow for 2-Amino-6-fluoronicotinonitrile.

Causality: In 2,6-difluoropyridine, both fluorine atoms are activated towards nucleophilic attack. Under controlled conditions, selective displacement of one fluorine by an amino group can be achieved.[10] Subsequent steps would be required to introduce the cyano group at the 3-position. An alternative, more direct route could start from a pre-functionalized precursor like 2-amino-6-chloro-3-iodopyridine, followed by cyanation.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-fluoropyridine from 2,6-Difluoropyridine

This protocol describes a key step often used in the synthesis of the 2-amino-6-fluoro scaffold.

-

Reaction Setup: In a sealed steel reaction vessel, charge 2,6-difluoropyridine (1 equiv.).

-

Reagent Addition: Add aqueous ammonium hydroxide solution (28-30%, ~4 mL per gram of starting material).[10]

-

Reaction Conditions: Seal the vessel and heat to 105°C for 15 hours. The elevated temperature and pressure are necessary to drive the SₙAr reaction with ammonia as the nucleophile.[10]

-

Work-up: Cool the reaction mixture in an ice bath. The product, 2-Amino-6-fluoropyridine, will precipitate as a solid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the product as a white solid.[10]

-

Validation: Confirm the structure of the product using ¹H NMR and Mass Spectrometry before proceeding to subsequent synthetic steps.

This self-validating protocol relies on the significant change in solubility between the liquid starting material and the solid product, allowing for straightforward isolation.

Reactivity & Application in Drug Discovery

The isomeric difference has profound implications for how these molecules behave in subsequent chemical reactions and how they interact with biological targets.

Comparative Reactivity in SₙAr Reactions

The fluorine atom in both isomers is a good leaving group for Nucleophilic Aromatic Substitution (SₙAr). However, its reactivity is modulated by the position of the electron-donating amino group.

-

In 6-Amino-2-fluoronicotinonitrile: The fluorine at the 2-position is ortho to the activating pyridine nitrogen. The amino group at the 6-position is para to the fluorine, and its electron-donating effect can partially deactivate the ring towards nucleophilic attack compared to a non-aminated system.

-

In 2-Amino-6-fluoronicotinonitrile: The fluorine at the 6-position is also ortho to the pyridine nitrogen. The amino group is now at the 2-position, ortho to the fluorine. This proximity can lead to more complex electronic effects and potential intramolecular interactions.

Generally, a fluorine atom on a pyridine ring is significantly more reactive towards SₙAr than a chlorine atom, often allowing for milder reaction conditions.[11][12] This makes fluorinated pyridines highly valuable for late-stage functionalization in drug discovery programs.[11][12]

Caption: Logic diagram for isomer selection in drug design.

Role as Pharmacophores in Medicinal Chemistry

The distinct arrangement of hydrogen bond donors (amino H), hydrogen bond acceptors (pyridine N, cyano N), and the lipophilic/polar fluorine atom creates two unique pharmacophores.

-

6-Amino-2-fluoronicotinonitrile presents a specific 3D arrangement of these features that will have a distinct binding profile in a protein active site compared to its isomer. The fluorine at C2 can form specific halogen bonds or other non-covalent interactions, while the amino group at C6 projects its hydrogen bond donors into a different region of space.

-

2-Amino-6-fluoronicotinonitrile reverses this arrangement. This can be the difference between a potent, selective inhibitor and an inactive compound. The choice between these isomers is a critical, data-driven decision in lead optimization, where chemists explore the structure-activity relationship (SAR) around a core scaffold.

Fluorinated nitrogen-containing heterocycles are prevalent in marketed drugs, highlighting their importance in modern drug design.[2][13]

Conclusion

While 6-Amino-2-fluoronicotinonitrile and 2-Amino-6-fluoronicotinonitrile are constitutionally similar, they are fundamentally distinct chemical entities. Their differences are manifested in their spectroscopic signatures, synthetic accessibility, and chemical reactivity. For the drug discovery professional, understanding these nuances is not merely an academic exercise; it is a prerequisite for the rational design of novel therapeutics. The ability to definitively identify the correct isomer, select the appropriate synthetic strategy, and anticipate its reactivity is paramount to the successful advancement of a medicinal chemistry program. This guide serves as a foundational reference to empower scientists to leverage the unique properties of these valuable building blocks with precision and confidence.

References

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

-

Studer, A., et al. (2022). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. ChemRxiv. Available at: [Link]

-

Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Research Square. Available at: [Link]

-

Williamson, P. T. F., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Available at: [Link]

-

Wilks, M. Q., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile. Available at: [Link]

-

Autechem. (n.d.). 6-Amino-2-fluoronicotinic acid. Available at: [Link]

-

Al-Masum, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3 carbonitrile 4b. Available at: [Link]

-

Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. Available at: [Link]

-

Singh, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. Available at: [Link]

-

Palma, A., et al. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). 6-Fluoronicotinic Acid. Available at: [Link]

-

Koksch, B., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Pharmaceutical applications of organofluorine compounds. Available at: [Link]

-

Koksch, B., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Luchinat, C., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for ¹⁹F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR. Available at: [Link]

-

Pomerantz, W. C., et al. (2015). Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment. PMC. Available at: [Link]

-

Leah4sci. (2024). Amino Acid Stereochemistry - R & S vs D & L. YouTube. Available at: [Link]

-

Leah4sci. (2016). Amino Acid Stereochemistry R and S vs D and L Configuration. YouTube. Available at: [Link]

-

Cox, P. A., et al. (2016). Distinguishing the Cyanobacterial Neurotoxin β-N-methylamino-L-alanine (BMAA) From Other Diamino Acids. PubMed. Available at: [Link]

-

Steffen's Chemistry Pages. (n.d.). Amino Acids (NMR and more). Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. 1445962-29-7 Cas No. | 6-Amino-2-fluoronicotinonitrile | Matrix Scientific [matrixscientific.com]

- 6. 86724-79-0|2-Amino-6-fluoronicotinonitrile|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

Safety Data Sheet (SDS) for 6-Amino-2-fluoronicotinonitrile

Technical Whitepaper: Operational Safety & Handling of 6-Amino-2-fluoronicotinonitrile in Pharmaceutical Synthesis

Executive Summary & Strategic Context

In the landscape of modern drug discovery, 6-Amino-2-fluoronicotinonitrile (CAS: 1445962-29-7) has emerged as a high-value scaffold, particularly in the synthesis of tyrosine kinase inhibitors and SHP2 allosteric inhibitors. Its structural utility lies in its "push-pull" electronic character: the electron-withdrawing nitrile group activates the pyridine ring, while the 2-fluoro substituent serves as a precise handle for nucleophilic aromatic substitution (

However, this chemical utility introduces specific toxicological risks.[1][2] As a fluorinated aminonitrile, it presents a dual hazard profile: potential cyanide liberation under metabolic or extreme thermal stress, and sensitization risks typical of aniline-like motifs. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a causality-driven operational framework for safe handling.

Chemical & Physical Identity

Table 1: Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | 6-Amino-2-fluoropyridine-3-carbonitrile |

| CAS Number | 1445962-29-7 |

| Molecular Formula | |

| Molecular Weight | 137.12 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Melting Point | >140°C (Typical for class; verify per CoA) |

| Reactivity | Susceptible to |

Hazard Architecture & Toxicology

Understanding the mechanism of toxicity is the first step in mitigation. We do not merely label this compound "Toxic"; we analyze why.

The Nitrile-Fluorine Nexus

-

Acute Toxicity (Oral/Dermal/Inhalation):

-

GHS Classification: Category 4 (Harmful).[1]

-

Mechanism: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can liberate the cyanide ion (

), inhibiting cytochrome c oxidase and stalling mitochondrial respiration. -

The Fluorine Factor: The C-F bond is metabolically stable, but it increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogs.

-

-

Sensitization (H317):

-

The exocyclic amine at position 6 can act as a hapten. Upon binding to skin proteins, it may trigger a T-cell mediated delayed hypersensitivity reaction (Type IV).

-

-

Specific Target Organ Toxicity (STOT-SE):

-

Dust inhalation causes mechanical and chemical irritation to the upper respiratory tract (H335).

-

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab safety" is insufficient. We employ a Barrier-Analysis Approach .

Engineering Controls

-

Primary Containment: All handling of the neat solid must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 0.5 m/s (100 fpm).

-

Static Control: As a dry organic powder, electrostatic discharge is a risk. Use anti-static weighing boats and ground all transfer equipment.

PPE Selection Logic

-

Hand Protection:

-

Routine Handling:Nitrile Rubber (0.11 mm minimum) .

-

Solution Handling (DMSO/DMF): Standard nitrile degrades rapidly in DMF. If dissolved in penetrating solvents, use Double-gloving (Laminate inner / Nitrile outer) or Butyl Rubber .

-

-

Respiratory Protection:

-

If hood containment is breached or during spill cleanup, a Full-Face Respirator with ABEK-P3 cartridges (Organic vapor + Acid gas + Particulate) is mandatory. The "Acid Gas" rating is a precaution against potential HCN evolution during decomposition.

-

Operational Protocols

Safe Handling Workflow (Visualization)

The following diagram outlines the decision logic for handling 6-Amino-2-fluoronicotinonitrile, integrating safety checks at every transition.

Figure 1: Operational workflow ensuring barrier integrity during synthesis.

Synthesis & Quenching Protocol

-

Reaction Setup: Due to the electron-deficient nature of the pyridine ring, this compound is often reacted with nucleophiles.

-

Caution: Avoid acidic conditions during workup if possible. If acid is required (e.g., Boc-deprotection of a downstream intermediate), ensure the system is vented to a scrubber.

-

-

Spill Management (Self-Validating):

-

Isolate: Evacuate immediate area.

-

Neutralize: Do not use water initially. Cover with a dry absorbent (Vermiculite).

-

Clean: Scoop into a hazardous waste bag.

-

Validate: Wipe surface with a moist pad and check with a UV lamp (many aminopyridines fluoresce) or perform a surface swab test if available.

-

Emergency Response Architecture

In the event of exposure, the response must be immediate and specific to the Nitrile/Fluorine hazards.[1][2][3][4]

Exposure Response Logic

Figure 2: Triage logic for acute exposure incidents.[5]

Fire Fighting Measures

-

Hazardous Combustion Products: Carbon oxides (

), Nitrogen oxides ( -

Action: Firefighters must wear SCBA.

-

Extinguishing Media: Dry chemical or

. Water spray may be used to cool containers but must be contained to prevent environmental runoff (aquatic toxicity).

Waste Disposal & Environmental Compliance

-

Classification: Hazardous Waste (Toxic, Irritant).

-

Disposal Method: High-temperature incineration equipped with a scrubber for

and -

Self-Validation: Never dispose of down the drain. Verify pH of aqueous waste streams before disposal; if acidic, neutralize to prevent volatile HCN formation.

References

-

Matrix Scientific. (2023). Safety Data Sheet: 6-Amino-2-fluoronicotinonitrile. Retrieved from

-

PubChem. (n.d.). Compound Summary: Fluorinated Aminopyridines. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2023). General Handling of Fluorinated Aromatic Nitriles. Retrieved from

-

Fisher Scientific. (2023). Glove Selection Guide for Organic Solvents. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Cyanide and Nitriles. Retrieved from

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. ehs.wisc.edu [ehs.wisc.edu]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 1445962-29-7 Cas No. | 6-Amino-2-fluoronicotinonitrile | Matrix Scientific [matrixscientific.com]

- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of KIF18A inhibitors using 6-Amino-2-fluoronicotinonitrile

Technical Application Note: High-Purity Synthesis of KIF18A Inhibitor Scaffolds

Abstract & Strategic Context

Kinesin family member 18A (KIF18A) is a mitotic motor protein critical for chromosome congression during cell division.[1][2] In Chromosomally Unstable (CIN) cancers—such as Triple-Negative Breast Cancer (TNBC) and High-Grade Serous Ovarian Cancer (HGSOC)—KIF18A becomes a synthetic lethal target.[1][3][4] Inhibition of KIF18A in these cells leads to multipolar spindles, mitotic arrest, and subsequent apoptosis, while sparing healthy diploid cells.

This Application Note details the synthetic utility of 6-Amino-2-fluoronicotinonitrile as a foundational pharmacophore builder. This fluorinated pyridine serves as a "linchpin" intermediate, allowing for the divergent synthesis of Pyrido[2,3-d]pyrimidine cores—a scaffold class heavily represented in potent KIF18A inhibitors (e.g., analogs related to AMG-650/Sovilnesib).

Scientific Rationale & Retrosynthesis

Why 6-Amino-2-fluoronicotinonitrile?

The selection of this starting material is driven by Regioselective Orthogonality :

-

C2-Fluorine (SNAr Handle): The fluorine atom at position 2 is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent ring nitrogen and the C3-nitrile group. Fluorine is preferred over chlorine here because its high electronegativity stabilizes the Meisenheimer intermediate, accelerating the rate-limiting step in SNAr reactions on electron-deficient heterocycles.

-

C3-Nitrile (Cyclization Handle): The cyano group provides the electrophilic carbon necessary to close the second ring (pyrimidine) via condensation with amidines or urea derivatives.

-

C6-Amine (Solubility/Binding Handle): The primary amine at position 6 remains relatively inert during the initial SNAr, serving later as a vector for solubilizing groups or hydrogen-bond donors required for the KIF18A allosteric pocket.

Mechanism of Action Visualization

The following diagram illustrates how the synthesized inhibitor targets the KIF18A motor domain, locking it in a rigor-like state on the microtubule.

Figure 1: Mechanism of KIF18A inhibition.[5] The inhibitor locks the motor domain, preventing processive movement along the microtubule, leading to catastrophic mitotic failure in CIN cancer cells.

Experimental Protocol

Caution: All reactions must be performed in a fume hood. 6-Amino-2-fluoronicotinonitrile is toxic if swallowed or inhaled.

Phase 1: Regioselective SNAr Displacement

Objective: Introduce the steric bulk required for the KIF18A hydrophobic pocket by displacing the C2-fluorine with a functionalized amine (R-NH₂).

Reagents:

-

Starting Material: 6-Amino-2-fluoronicotinonitrile (1.0 eq)

-

Nucleophile: 4-((4-methylpiperazin-1-yl)methyl)aniline (or similar "Tail" amine) (1.1 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 eq) -

Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 500 mg (3.65 mmol) of 6-Amino-2-fluoronicotinonitrile in 5.0 mL of anhydrous DMSO.

-

Note: DMSO is chosen over DMF to allow higher reaction temperatures without thermal decomposition of the solvent.

-

-

Addition: Add DIPEA (1.6 mL, 9.1 mmol) followed by the amine nucleophile (4.0 mmol) in a single portion.

-

Reaction: Heat the mixture to 110°C under nitrogen atmosphere for 4–6 hours.

-

Monitoring: Monitor by LC-MS. The fluorine displacement is indicated by the disappearance of the parent peak (M+H 138.1) and appearance of the adduct.

-

-

Work-up: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-water. A precipitate should form.

-

Troubleshooting: If no precipitate forms (due to the amphiphilic nature of the product), extract 3x with Ethyl Acetate/Isopropanol (9:1).

-

-

Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH 95:5).

Phase 2: Annulation (Ring Closure)

Objective: Form the pyrido[2,3-d]pyrimidine core.

Reagents:

-

Intermediate from Phase 1 (1.0 eq)

-

Cyclizing Agent: Formamidine acetate (5.0 eq)

-

Solvent: 2-Methoxyethanol

Procedure:

-

Suspend the Phase 1 intermediate in 2-Methoxyethanol (0.2 M concentration).

-

Add Formamidine acetate.

-

Reflux at 125°C for 12 hours. The reaction creates the pyrimidine ring by bridging the C3-nitrile and the newly installed C2-amine (or C6-amine depending on regioselectivity of the specific inhibitor design; typically, KIF18A inhibitors utilize the C2-amine for the core formation in specific subclasses).

-

Critical Insight: For specific "Type 1" KIF18A inhibitors, the cyclization may involve the C3-CN and the C2-NH. Ensure the regiochemistry is confirmed by NOE (Nuclear Overhauser Effect) NMR spectroscopy.

-

Synthetic Workflow Diagram

The following DOT diagram details the chemical transformation pathway.

Figure 2: Step-by-step synthetic pathway from fluorinated precursor to bicyclic inhibitor core.

Quality Control & Validation Data

To ensure the integrity of the synthesized inhibitor, the following specifications must be met.

Table 1: Analytical Specifications for Intermediate (Phase 1 Product)

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18, 0.1% TFA water/ACN) | > 98.0% (Area) |

| Identity (NMR) | 1H NMR (DMSO-d6) | Loss of F-coupling signals; Appearance of amine R-group protons. |

| Identity (MS) | LC-MS (ESI+) | [M+H]+ ± 0.4 Da |

| Residual Fluoride | Ion Chromatography | < 500 ppm (Critical for biological assays) |

Validation Check: The 2-fluoro group is distinct in 19F NMR (typically ~ -60 to -70 ppm depending on substitution). Complete disappearance of this signal is the primary confirmation of successful Step 1 reaction.

References

-

Amgen Inc. (2022).[1][2] Discovery of AMG-650: A First-in-Class KIF18A Inhibitor. American Chemical Society National Meeting. Link

-

Payton, M., et al. (2024).[6] Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. Nature. Link

-

Tamayo, N. A., et al. (2020). Discovery of Potent and Selective KIF18A Inhibitors for the Treatment of Chromosomally Unstable Cancers. Journal of Medicinal Chemistry. Link

-

Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Link

Sources

- 1. drughunter.com [drughunter.com]

- 2. | BioWorld [bioworld.com]

- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KIF18A | Insilico Medicine [insilico.com]

- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridines

Introduction: The Strategic Advantage of 2-Fluoropyridines in SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry and drug development.[1] The pyridine ring, a ubiquitous scaffold in pharmaceuticals, is inherently electron-deficient, making it susceptible to nucleophilic attack.[2][3][4] Among halopyridines, 2-fluoropyridines have emerged as premier substrates for this transformation.

This preference is rooted in the unique properties of fluorine. Despite the carbon-fluorine bond being the strongest single bond to carbon, fluoride paradoxically functions as an excellent leaving group in the context of SNAr.[1][5] The reaction's rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a stabilized intermediate.[6][7] Fluorine's profound electronegativity powerfully activates the pyridine ring towards this initial attack, an effect that significantly outweighs its reluctance as a leaving group.[5][7][8][9] This activation is so pronounced that the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[1] Consequently, SNAr reactions with 2-fluoropyridines often proceed under milder conditions, offering greater tolerance for sensitive functional groups commonly found in complex drug candidates.[1][2]

These application notes provide a comprehensive guide for researchers, offering deep mechanistic insights, validated protocols, and practical troubleshooting advice for leveraging SNAr reactions of 2-fluoropyridines.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of a 2-fluoropyridine proceeds via a well-established two-step addition-elimination mechanism .[1][10]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the C2 carbon of the pyridine ring, which bears the fluorine atom. This position is highly electrophilic due to the combined electron-withdrawing effects of the ring nitrogen and the fluorine atom.[6][11] This attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][7]

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the molecule, with a particularly stable resonance contributor placing the charge on the electronegative nitrogen atom.[6][11] This stabilization is key to the regioselectivity of the attack at the 2- and 4-positions.[6][11]

-

Elimination & Aromaticity Restoration: In the final, rapid step, the aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the substituted pyridine product.[1][7]

Caption: The two-step addition-elimination mechanism of SNAr on 2-fluoropyridines.

Key Parameters for Successful Reactions

Mastery of SNAr reactions requires careful consideration of several experimental variables.

-

The Nucleophile: A wide array of nucleophiles can be employed, including amines (primary and secondary), alcohols, thiols, and N-heterocycles.[1][2] The nucleophilicity of the reagent is a critical factor; stronger nucleophiles generally lead to faster reactions. For weaker nucleophiles like alcohols or some N-heterocycles, a base is required to generate the more potent corresponding alkoxide or anion.[12]

-

Solvent Selection: Polar aprotic solvents are the standard choice for SNAr reactions.[13][14] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (MeCN) are effective because they can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[13] Furthermore, these polar solvents are crucial for stabilizing the charged Meisenheimer complex intermediate, lowering the activation energy of the rate-determining step.[13] In some cases, alcohols like tert-amyl alcohol or isopropanol can be used, particularly at higher temperatures.[1][14]

-

The Role of the Base: A base is often included to either deprotonate a protic nucleophile (e.g., R-OH to R-O⁻) or to act as a scavenger for the HF generated during the reaction, particularly when using amine nucleophiles.[15][16] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or stronger bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) for less reactive nucleophiles.[1][12]

-

Temperature: While the enhanced reactivity of 2-fluoropyridines often allows for lower reaction temperatures, heating is frequently necessary to drive the reaction to completion, especially with less reactive nucleophiles or sterically hindered substrates.[10] Typical temperatures range from room temperature to 130°C or higher.[1]

Application Note & Protocols

General Considerations

-

Inert Atmosphere: For reactions employing strong, moisture-sensitive bases like NaH or KOtBu, it is imperative to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching.[1]

-

Anhydrous Solvents: Use of anhydrous solvents is recommended, particularly when using strong bases.[1]

-

Monitoring: Reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Protocol 1: Synthesis of 2-Morpholinopyridine via SNAr

This protocol details a typical procedure for the reaction between 2-fluoropyridine and a secondary amine nucleophile, morpholine.[1]

Materials:

-

2-Fluoropyridine

-

Morpholine

-

Potassium Phosphate Tribasic (K₃PO₄)

-

tert-Amyl alcohol (anhydrous)

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Standard glassware for aqueous workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

-

Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M relative to the limiting reagent).

-

Add 2-fluoropyridine (1.0 equivalent) followed by morpholine (1.2 equivalents) to the stirring suspension.

-

Heat the reaction mixture to 110 °C and maintain stirring.

-

Monitor the reaction's progress by TLC or LC-MS until the 2-fluoropyridine is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[1]

Data Presentation: Typical Reaction Parameters

The versatility of the SNAr reaction on 2-fluoropyridines is highlighted by the broad range of compatible nucleophiles and conditions.

Table 1: Scope of Nucleophiles for SNAr with 2-Fluoropyridines

| Nucleophile Class | Example Nucleophile | Typical Base |

|---|---|---|

| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, K₃PO₄ |

| N-Heterocycles (e.g., Indole) | K₂CO₃, NaH | |

| O-Nucleophiles | Alcohols, Phenols | NaH, KOtBu |

| S-Nucleophiles | Thiols | K₂CO₃, NaH |

| C-Nucleophiles | Cyanide (e.g., KCN) | None needed |

(Data synthesized from multiple sources)[1][2]

Table 2: Representative Reaction Conditions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Indole | K₂CO₃ | DMSO | 130 | 12 | >95 |

| Morpholine | K₃PO₄ | t-Amyl Alcohol | 110 | 12-24 | >90 |

| Phenol | K₂CO₃ | DMF | 100 | 12 | >95 |

| Potassium Cyanide | - | DMSO | 130 | 12 | ~80 |

(Conditions and yields are illustrative and may vary based on the specific substrate)[1][2]

Experimental Workflow & Troubleshooting

A successful SNAr experiment follows a logical progression from setup to analysis.

Caption: A typical experimental workflow for SNAr reactions.[1]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient temperature. 2. Base is not strong enough to deprotonate the nucleophile. 3. Deactivated substrate (e.g., electron-donating groups present).[17] 4. Water contamination quenching strong base. | 1. Increase reaction temperature. 2. Switch to a stronger base (e.g., K₂CO₃ → NaH). 3. Use more forcing conditions (higher temp, stronger base). 4. Ensure all glassware is dry and use anhydrous solvents.[1] |

| Multiple Products/Side Reactions | 1. Reaction temperature is too high, causing decomposition. 2. Nucleophile or product is unstable to the reaction conditions. 3. The substrate has multiple reactive sites. 4. Aldehyde groups on substrate reacting with strong base (Cannizzaro reaction).[18] | 1. Lower the reaction temperature. 2. Use milder base or conditions if possible. 3. Exploit kinetic vs. thermodynamic control; consider protecting groups. 4. Protect the aldehyde or consider reversing synthetic steps.[18] |

| Difficulty Removing Solvent | 1. High-boiling polar aprotic solvents (DMF, DMSO) used. | 1. Dilute with a large volume of water and extract the product with a water-immiscible solvent (e.g., EtOAc, DCM).[13] |

| Reaction Stalls | 1. Product inhibition, where the product coordinates to and deactivates a necessary reagent.[19] | 1. Judicious choice of solvent can overcome product inhibition; screen alternative solvents.[19] |

Applications in Drug Discovery

The reliability and functional group tolerance of the SNAr reaction on 2-fluoropyridines have made it a vital tool for synthesizing and modifying biologically active compounds. This method is particularly powerful for late-stage functionalization , where a C-F bond can be installed on a complex core and then displaced to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.[2][20]

A notable example is in the synthesis of analogues of Roflumilast , a PDE-4 inhibitor. The SNAr approach allows for the convenient synthesis of 2-alkoxy and 2-amino analogues that would otherwise require multi-step access to complex, unavailable starting materials.[2] Similarly, this strategy has been applied to modify other medicinally important compounds, demonstrating its utility in accelerating drug discovery programs.[2]

Conclusion

The nucleophilic aromatic substitution of 2-fluoropyridines is a powerful and versatile transformation for C-N, C-O, and C-S bond formation. The high reactivity of the 2-fluoropyridine substrate, driven by the powerful inductive effect of fluorine, allows for a broad substrate scope under often mild conditions. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers in drug discovery and chemical synthesis can effectively employ this reaction to construct complex molecular architectures and accelerate the development of new therapeutic agents.

References

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange. [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. [Link]

-

Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Reddit. [Link]

-

15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

-

Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. ResearchGate. [Link]

-

SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

-

SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

-

Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. [Link]

-

SNAr troubleshooting. Reddit. [Link]

-

SNAr Solvents and Reagents. Wordpress. [Link]

-

SNAr reaction scope & limitations. YouTube. [Link]

-

Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 15. researchgate.net [researchgate.net]

- 16. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 17. youtube.com [youtube.com]

- 18. reddit.com [reddit.com]

- 19. Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Note: Advanced Synthesis of 2,6-Disubstituted Nicotinonitrile Derivatives

Executive Summary & Biological Relevance

The 2,6-disubstituted nicotinonitrile scaffold (specifically 2-amino-6-aryl-3-cyanopyridine) represents a privileged pharmacophore in modern medicinal chemistry. Its structural rigidity and hydrogen-bonding capability make it an ideal mimic for ATP in kinase binding pockets.

Key Therapeutic Targets:

-

IKK-β Inhibitors: Critical for modulating the NF-κB pathway in inflammatory diseases.

-

PIM-1 Kinase Inhibitors: A target for preventing cancer cell survival and proliferation.[1]

-

Adenosine Receptor Antagonists: Relevant in neurodegenerative disease research.

This guide moves beyond elementary synthesis, focusing on One-Pot Multicomponent Reactions (MCRs) . We compare high-throughput microwave techniques against scalable, green nanocatalytic methods to provide a robust toolkit for library generation.

Strategic Synthesis Overview

Traditionally, these derivatives were synthesized via a two-step process: (1) Claisen-Schmidt condensation to form a chalcone, followed by (2) cyclization with malononitrile. However, this route suffers from long reaction times and isolation losses.

The Modern Standard: Four-Component MCR The concurrent reaction of an aromatic aldehyde, a methyl ketone (or cyclic ketone), malononitrile, and ammonium acetate offers superior atom economy and yield.

Comparative Efficiency Table

| Feature | Traditional Two-Step | Microwave-Assisted MCR | Nanocatalytic MCR (Cu/C) |

| Time | 12–24 Hours | 5–15 Minutes | 1–4 Hours |

| Yield | 40–60% | 85–95% | 80–92% |

| Purification | Column Chromatography | Recrystallization | Filtration (Catalyst) + Recryst. |

| Scalability | Low (Intermediate isolation) | Medium (Vessel limits) | High (Recyclable catalyst) |

Mechanistic Deep Dive

Understanding the reaction kinetics is vital for troubleshooting. The reaction proceeds via a dual-pathway convergence: Knoevenagel Condensation and Michael Addition , followed by Cyclization .

Pathway Visualization

Figure 1: Convergent mechanism of the four-component synthesis. Note that the formation of the arylidene intermediate is often the rate-determining step in the absence of a basic catalyst.

Detailed Experimental Protocols

Protocol A: High-Throughput Microwave Synthesis (Solvent-Free)

Best for: Rapid generation of diverse libraries for SAR studies.

Reagents:

-

Aromatic Aldehyde (1.0 mmol)

-

Acetophenone derivative (1.0 mmol)

-

Malononitrile (1.0 mmol)[2]

-

Ammonium Acetate (1.5 mmol)[3]

-

Catalyst: None (Thermal activation) or Basic Alumina (Optional)

Procedure:

-

Preparation: In a 10 mL microwave-safe crimp vial, combine all reagents. Mix thoroughly with a spatula until a homogeneous paste is formed.

-

Irradiation: Place the vial in a dedicated synthesis microwave (e.g., CEM Discover or Anton Paar Monowave).

-

Settings: Power = 300W (Dynamic); Max Temp = 120°C; Hold Time = 5–8 minutes.

-

Note: If using a domestic microwave (not recommended for rigorous reproducibility), use "Medium-High" bursts of 30 seconds to prevent superheating.

-

-

Work-up: Allow the vial to cool to room temperature. The mixture will solidify.

-

Purification: Add 5 mL of cold 95% Ethanol. Sonicate for 2 minutes to break up the solid mass. Filter the precipitate and wash with cold ethanol (2 x 3 mL).

-

Validation: Recrystallize from hot ethanol if purity <95% by LC-MS.

Protocol B: Scalable Green Synthesis (Cu/C Nanocatalyst)

Best for: Gram-scale synthesis and environmentally sensitive processes.

Rationale: Copper nanoparticles on charcoal (Cu/C) provide a heterogeneous surface that activates the nitrile group for nucleophilic attack while being easily removable.

Reagents:

-

Standard stoichiometric mix (as above).

-

Solvent: Ethanol (Green solvent) or Solvent-free.

-

Catalyst: Cu/C (2 mol%).

Procedure:

-

Catalyst Activation: If using commercial Cu/C, dry at 100°C for 1 hour prior to use to ensure active sites are free of moisture.

-

Reaction Assembly: In a round-bottom flask, dissolve aldehyde, ketone, and malononitrile in Ethanol (5 mL per gram of reactant). Add Ammonium Acetate and the Cu/C catalyst.[4]

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous magnetic stirring.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3) every 30 minutes. Reaction typically completes in 2–4 hours.

-

-

Catalyst Recovery: Filter the hot reaction mixture through a Celite pad or sintered glass funnel to remove the Cu/C. Retain the catalyst—it can be washed with acetone, dried, and reused up to 5 times.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C. Collect the crystals via filtration.

Troubleshooting & Optimization

The "Expertise" component of this guide addresses common failure modes not found in standard papers.

| Observation | Root Cause | Corrective Action |

| Oiling Out | Product melting point is near reaction temp or impurities prevent lattice formation. | Scratch the flask walls with a glass rod; add a seed crystal; switch solvent to Methanol/Water (1:1). |

| Low Yield | Incomplete Knoevenagel condensation (Step 1). | Pre-stir Aldehyde + Malononitrile + Base for 15 mins before adding Ketone/NH4OAc. |

| Dark Tarry Product | Polymerization of malononitrile or oxidation of sensitive aldehydes. | Conduct reaction under Nitrogen atmosphere; reduce temperature by 10°C; ensure NH4OAc is fresh (not wet). |

| Stalled Reaction | Enamine formation is slow (steric hindrance on ketone). | Increase Ammonium Acetate to 2.0–2.5 equivalents; add a Lewis Acid promoter (e.g., 5 mol% FeCl3). |

Characterization Standards

To ensure Trustworthiness , every synthesized compound must meet these spectral benchmarks.

1. Infrared Spectroscopy (FT-IR):

-

Nitrile (C≡N): Sharp, distinct band at 2200–2225 cm⁻¹ . Absence of this peak indicates hydrolysis to amide.

-